molecular formula C23H19ClN4O3S B6583693 3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1115371-59-9

3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B6583693
CAS No.: 1115371-59-9
M. Wt: 466.9 g/mol
InChI Key: YBLBEZKXOGKMOX-UHFFFAOYSA-N
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Description

3-[2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a synthetic benzamide derivative featuring a hybrid structure combining an imidazole core, a 4-chlorophenyl carbamoylmethyl sulfanyl moiety, and a furan-2-ylmethyl substituent. Its design aligns with strategies for developing bioactive small molecules targeting inflammatory pathways or microbial infections, as seen in structurally related compounds . The imidazole ring serves as a central pharmacophore, while the sulfanyl linkage and aromatic substituents (4-chlorophenyl and furan) likely modulate solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

3-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3S/c24-17-6-8-18(9-7-17)27-21(29)15-32-23-25-10-11-28(23)19-4-1-3-16(13-19)22(30)26-14-20-5-2-12-31-20/h1-13H,14-15H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLBEZKXOGKMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its combination of imidazole, sulfanyl, and heteroaromatic substituents. Below is a comparative analysis with key analogs:

Key Findings

a) Core Structure Differences
  • Imidazole vs. Benzimidazole: The target compound’s imidazole core lacks the fused benzene ring present in benzimidazole derivatives like 3g. However, the imidazole’s smaller size may improve metabolic stability or tissue penetration.
  • Sulfanyl vs. Sulfonamide : The sulfanyl (–S–) linkage in the target compound differs from the sulfonamide (–SO₂–NH–) in cyazofamid. Sulfonamides are more polar and prone to hydrolysis, whereas sulfanyl groups may enhance lipophilicity and oxidative stability .
b) Substituent Effects
  • 4-Chlorophenyl Group : Shared with compound 3g, this substituent is associated with enhanced anti-inflammatory activity in benzimidazole derivatives, likely due to hydrophobic interactions with target proteins . Its placement via a carbamoylmethyl sulfanyl chain in the target compound may alter spatial orientation compared to 3g’s direct benzimidazole attachment.
  • Furan-2-ylmethyl vs. Halogenated Phenyl: The furan group introduces a heteroaromatic ring, which could improve aqueous solubility compared to bromo- or chlorophenyl substituents in 3g and cyazofamid.

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